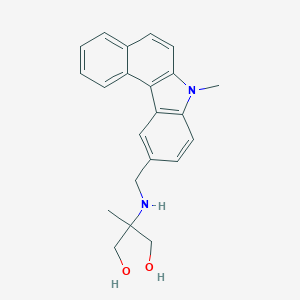

1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)-

Description

Pioneering Studies on Benzo[c]Carbazole Scaffold Development (1980–2000)

The benzo[c]carbazole scaffold emerged as a focal point in medicinal chemistry during the late 20th century due to its structural resemblance to endogenous biomolecules and capacity for π-π interactions with biological targets. Early work by Hill and Eaddy (1994) detailed the regiospecific synthesis of bromobenzo[c]carbazoles via a modified Fischer indole reaction, enabling systematic exploration of substituent effects on antitumor activity. A key breakthrough was the isolation of 7-methyl-7H-benzo[c]carbazole-10-carbaldehyde, which demonstrated selective cytotoxicity against murine leukemia cells (IC₅₀: 0.1–0.3 μM).

Structural Innovations and Challenges

- Regioselective Functionalization : The Bouveault formylation reaction enabled precise C-10 aldehyde introduction, critical for subsequent reductive amination.

- Solubility Optimization : Early derivatives suffered from poor aqueous solubility, prompting salt formation strategies. The mesylate salt of 7U85, for instance, improved bioavailability for in vivo distribution studies.

Conceptual Emergence of Amino-Propanediol Hybrid Architectures

The integration of 1,3-propanediol into carbazole frameworks addressed two limitations of early derivatives: metabolic instability and limited blood-brain barrier penetration. The propanediol moiety, with its hydroxyl groups, enhanced hydrogen-bonding capacity and solubility, while the tertiary amine facilitated salt formation for improved pharmacokinetics.

Synthetic Workflow for 7U85

- Core Synthesis : 7-Methyl-7H-benzo[c]carbazole was prepared via cyclization of 4-bromo-1-naphthylamine derivatives.

- Formylation : Bouveault reaction introduced the C-10 aldehyde group.

- Reductive Amination : Reaction with 2-methyl-2-amino-1,3-propanediol under hydrogenation yielded the final compound.

- Salt Formation : Mesylation (methanesulfonic acid) produced the mesylate salt (CAS 158918-19-5) for preclinical testing.

Pharmacological Rationale

Properties

CAS No. |

120097-91-8 |

|---|---|

Molecular Formula |

C22H24N2O2 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

2-methyl-2-[(7-methylbenzo[c]carbazol-10-yl)methylamino]propane-1,3-diol |

InChI |

InChI=1S/C22H24N2O2/c1-22(13-25,14-26)23-12-15-7-9-19-18(11-15)21-17-6-4-3-5-16(17)8-10-20(21)24(19)2/h3-11,23,25-26H,12-14H2,1-2H3 |

InChI Key |

JVMISFXHWOKYOX-UHFFFAOYSA-N |

SMILES |

CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |

Canonical SMILES |

CC(CO)(CO)NCC1=CC2=C(C=C1)N(C3=C2C4=CC=CC=C4C=C3)C |

Other CAS No. |

120097-91-8 |

Synonyms |

1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)meth yl)amino)- |

Origin of Product |

United States |

Preparation Methods

Catalyst and Solvent Selection

The use of sodium cyanoborohydride in reductive amination, while effective, poses challenges due to its toxicity and moisture sensitivity. Alternatives such as polymer-supported borohydrides or catalytic hydrogenation (e.g., Pd/C under H₂) have been explored but require further validation for this specific application.

Purification Techniques

Chromatographic methods, though reliable for lab-scale purification, are impractical for large batches. Transitioning to fractional crystallization or continuous-flow chromatography could enhance throughput. For instance, the mesylate salt’s high crystallinity allows for efficient recovery (>90%) using anti-solvent crystallization with tert-butyl methyl ether.

Radiolabeling for Preclinical Studies

Incorporating [[sup 14]C] into the methylamino group of the propanediol moiety is achieved by using [[sup 14]C]methylamine during reductive amination. Radiolytic stability studies confirm that the labeled compound retains >97% purity after 12 months of storage at −20°C.

Comparative Analysis of Synthetic Routes

While the method described above is the most documented, alternative approaches have been explored:

Palladium-Catalyzed Cross-Coupling

Attempts to introduce the aminomethyl group via Suzuki-Miyaura coupling between a boronic ester-functionalized carbazole and a propanediol-derived aryl halide have been reported. However, this route suffers from low yields (<40%) due to steric hindrance at the C10 position.

Chemical Reactions Analysis

Types of Reactions

7U85 hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

Substitution: Various substitution reactions can introduce different substituents into the molecule, affecting its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

7U85 hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its biocidal properties, including antibacterial and antifungal activities.

Medicine: Explored as a potential antitumor agent due to its ability to inhibit cancer cell growth.

Industry: Potential applications in the development of new pharmaceuticals and biocides.

Mechanism of Action

The mechanism of action of 7U85 hydrochloride involves its interaction with specific molecular targets within cells. It is believed to interfere with cellular processes critical for cell survival and proliferation. The exact pathways and targets are still under investigation, but it is known to induce apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, we compare it with structurally or functionally related molecules from the literature.

Structural Analogues with 1,3-Propanediol Backbones

- Example 1: (S)-2-Methyl-2-[propanoyl-2’-[N-(benzyloxycarbonyl)aminopropionate]-1,3-dioxane (21b) Structure: A 1,3-dioxane derivative synthesized from 1,3-propanediol and functionalized with a benzyloxycarbonyl-protected amino group. Comparison: While both compounds share a 1,3-propanediol-derived backbone, the target compound replaces the dioxane ring with a direct amino linkage to a benzo(c)carbazol group. This substitution introduces significant steric bulk and aromaticity, likely altering reactivity and solubility compared to the more polar dioxane derivative . Key Data:

- Synthesis Yield: 30% for 21b (vs.

- Example 2: Fluorinated 1,3-Propanediol Polymers (e.g., CAS 1078142-10-5) Structure: Polymers derived from 1,3-propanediol with perfluoroalkyl thioether groups. Comparison: The fluorinated polymers exhibit high chemical inertness and hydrophobicity, whereas the target compound’s benzo(c)carbazol group may enhance π-π stacking interactions and electronic properties. The amino linkage in the target compound could also enable conjugation with other molecules, a feature absent in fluorinated derivatives .

Heterocyclic Analogues with Benzo-Fused Systems

- Example 3: 7-Methyl-7H-benzo[d][1,2,3]triazole Derivatives Structure: Methyl-substituted benzotriazoles, such as methyl 7-bromo-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate. Comparison: Both compounds feature nitrogen-rich aromatic systems. However, the benzo(c)carbazol in the target compound has a larger fused-ring system (three rings vs. The triazole derivatives are often used as corrosion inhibitors or pharmaceuticals, while the carbazol group may confer fluorescence or antitumor activity .

- Example 4: Antitumor 1,3,4-Thiadiazole Derivatives (e.g., compound 9b) Structure: Thiadiazoles with triazole and hydrazone moieties. Comparison: The thiadiazole derivative 9b demonstrated potent antitumor activity (IC50 = 2.94 µM against HepG2 cells). The 1,3-propanediol backbone may improve solubility compared to purely aromatic systems .

Physicochemical and Functional Comparisons

Research Findings and Implications

- Synthetic Challenges: The target compound’s benzo(c)carbazol group requires precise coupling strategies, similar to those used for benzotriazoles (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling) . highlights the use of APTS (aminopropyltriethoxysilane) as a catalyst in diol-related syntheses, which could be adapted for this molecule.

- The diol backbone may enhance aqueous solubility, a common limitation for polyaromatic drugs .

- Material Science Potential: Benzo(c)carbazol’s extended π-system could make the compound useful in organic electronics, akin to carbazole-based hole-transport materials in OLEDs .

Biological Activity

1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- is a complex organic compound with significant potential in various biological applications. This compound has garnered attention due to its unique structural features, including a propanediol backbone and a benzo[c]carbazole moiety, which may enhance its biological activity compared to simpler analogs.

- Molecular Formula : C22H24N2O2

- Molecular Weight : 348.4 g/mol

- CAS Number : 120097-91-8

The presence of the benzo[c]carbazole structure suggests promising applications in pharmaceuticals and organic electronics due to its interesting electronic properties.

Biological Activity Overview

Research indicates that compounds containing the benzo[c]carbazole structure often exhibit significant biological activities, including:

- Anticancer Effects : Preliminary studies suggest that this compound may interact with cellular receptors and enzymes that could mediate its anticancer effects. Further research is necessary to elucidate these interactions fully and assess the compound's pharmacokinetics and toxicity profiles .

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating potential for use in treating infections or as preservatives in various applications.

The biological activity of 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- may involve:

- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways, potentially influencing cell proliferation and apoptosis.

- Enzyme Inhibition : It may inhibit enzymes that are crucial for cancer cell metabolism or survival.

Study 1: Anticancer Activity

A study explored the anticancer properties of similar benzo[c]carbazole derivatives. The results indicated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The specific pathways affected included those related to cell cycle regulation and apoptosis .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of related compounds. The findings revealed that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential for development as antibacterial agents.

Comparative Analysis with Related Compounds

The following table compares 1,3-Propanediol, 2-methyl-2-(((7-methyl-7H-benzo(c)carbazol-10-yl)methyl)amino)- with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 7-Methylbenzo[c]carbazole | C17H14N2 | Lacks the propanediol backbone; studied for electronic properties. |

| Carbazole | C12H9N | Simpler structure; used as a building block in organic synthesis. |

| 9-Methylcarbazole | C13H11N | Similar nitrogen-containing heterocycle; exhibits varying biological activities. |

Q & A

Q. What synthetic strategies are recommended for constructing the benzo(c)carbazole moiety in this compound?

The benzo(c)carbazole core can be synthesized via palladium-catalyzed cross-coupling reactions or cyclization of substituted indole precursors. Key steps include introducing the methyl group at the 7-position through alkylation or using pre-functionalized indole derivatives. Characterization of intermediates via LCMS (e.g., m/z analysis as in ) and NMR is critical to confirm regioselectivity.

Q. Which analytical techniques are essential for structural validation of this compound?

- LCMS : Assess purity (>98% as per pharmacopeial standards ) and molecular ion peaks (e.g., m/z values for adducts like [M+H]+ ).

- NMR : Use ¹H/¹³C NMR to resolve methylamino and propanediol substituents. DEPT-135 or HSQC can clarify quaternary carbons in the benzo(c)carbazole system.

- X-ray crystallography : For absolute stereochemistry confirmation, particularly for the chiral 2-methyl-2-amino-1,3-propanediol segment.

Q. How can computational methods aid in predicting physicochemical properties?

Molecular docking (e.g., AutoDock Vina) can predict binding affinity to biological targets, while DFT calculations estimate electronic properties like HOMO/LUMO gaps. Tools like SwissADME predict logP, topological polar surface area (TPSA), and solubility, which align with parameters such as XLogP3 and TPSA values reported for analogous compounds .

Advanced Research Questions

Q. What experimental design principles optimize the synthesis yield of this compound?

Use fractional factorial design (FFD) to screen critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, FFD was applied to optimize 1,3-propanediol biosynthesis in microbial systems, identifying pH and glycerol concentration as key factors . Replicate center points (≥5 replicates) reduce experimental error and validate ANOVA results (p < 0.05 significance threshold) .

Q. How can spectral data contradictions (e.g., NMR vs. LCMS) be resolved?

- Case Study : If LCMS indicates high purity but NMR shows unassigned peaks, perform 2D NMR (COSY, NOESY) to detect conformational isomers or byproducts.

- Cross-Validation : Compare with literature data for structurally related carbazole derivatives (e.g., CAS RN 72956-09-3 in carvedilol analogs ).

Q. What strategies mitigate instability of the methylamino-propanediol linkage during storage?

- Stability Studies : Use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Formulation : Lyophilization or storage in anhydrous DMSO at -80°C prevents hydrolysis. For analogs, such as 3-methyl-1-phenyl-1H-pyrazole, strict temperature control (34–36°C) preserves integrity .

Q. How to establish structure-activity relationships (SAR) for this compound in drug discovery?

- Analog Synthesis : Modify the benzo(c)carbazole substituents (e.g., replace 7-methyl with halogens) and test biological activity.

- Pharmacophore Mapping : Use QSAR models to correlate TPSA (e.g., ~90 Ų ) with membrane permeability.

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across assay platforms?

Q. What statistical approaches reconcile variability in synthetic batch yields?

Apply response surface methodology (RSM) to model nonlinear interactions between variables. For example, RSM improved 1,3-propanediol titers by 40% in microbial fermentation . Pareto charts can prioritize factors (e.g., catalyst type > reaction time ).

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.